3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid
Description
Classification within the Pyrazolopyrimidine Family
This compound is classified as an nitrogen-heterocyclic compound, specifically within the broader category of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by their fused ring systems containing both pyrazole and pyrimidine moieties, which contribute to their unique chemical properties and biological activities. The pyrazolo[1,5-a]pyrimidine structural motif represents a fused, rigid, and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings. This fused pyrazole configuration serves as a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery.
The compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system. This ring system consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring. The structural classification places this compound within a family that has demonstrated considerable significance in pharmaceutical and biotechnological sciences with a wide spectrum of biological activities.
Pyrazolopyrimidines are composed of a pyrazole ring fused with a pyrimidine moiety, distinguishing them from purines which contain an imidazole moiety instead. This structural difference has important implications for their biological activity and chemical behavior. The pyrazolo[1,5-a]pyrimidine family represents one of the most important classes within the broader pyrazolopyrimidine category, with members exhibiting diverse pharmacological properties including protein kinase inhibition capabilities.
Historical Development and Significance
The historical development of pyrazolo[1,5-a]pyrimidine derivatives has been marked by significant milestones in heterocyclic chemistry research and medicinal chemistry applications. The synthesis and study of pyrazole-fused compounds have emerged as an important heterocyclic system due to their wide range of biological activities. During the last two decades, pyrazolopyrimidines have gained great attention as biologically active compounds, with researchers reporting anti-cancer activity, anti-microbial, anti-inflammatory, anti-hyperuricemia, anti-viral and anti-hypertensive activities.
The significance of pyrazolo[1,5-a]pyrimidines in medicinal chemistry has been particularly notable, with these compounds attracting considerable attention in the cancer treatment field. Research efforts have focused on developing new derivatives and examining their anti-cancer activity, leading to substantial advances in understanding their structure-activity relationships. The compounds have been recognized as inhibitors of lymphocyte-specific kinase with enzymatic, cellular and in vivo potency, as well as novel phosphodiesterase-4 inhibitors, selective Peripheral Benzodiazepine Receptor ligands, and cyclooxygenase-2 selective inhibitors.
The historical context of this compound development is intertwined with broader advances in pyrazolo[1,5-a]pyrimidine synthesis methodologies. Various synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, including cyclization, condensation, three-component reactions, microwave-assisted methods, and green chemistry approaches. These methodological advances have enabled the preparation of structurally diverse compounds within this family, facilitating the discovery of compounds with enhanced biological activities.
The compound's significance extends beyond its individual properties to its role as a representative member of a class that has produced clinically relevant therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized in the development of several marketed drugs and clinical candidates, demonstrating the practical importance of this chemical framework in pharmaceutical development.
Chemical Identity and Database Classification
This compound is characterized by specific chemical identifiers that establish its unique position within chemical databases and literature. The compound is assigned the Chemical Abstracts Service number 1198475-37-4, which serves as its primary database identifier. Alternative Chemical Abstracts Service numbers have been reported in some sources, including 874773-39-4, indicating possible variations in registration or structural interpretation.
The molecular formula of the compound is established as C7H4BrN3O3, with a corresponding molecular weight of 258.03 grams per mole. The compound's structure incorporates several distinct functional groups: a bromine atom at the 3-position, a hydroxyl group at the 7-position, and a carboxylic acid group at the 6-position of the pyrazolo[1,5-a]pyrimidine core. This specific substitution pattern contributes to the compound's unique chemical and biological properties.
Database classifications include assignment of the MDL number MFCD02091634 in some chemical databases. The compound's structural data can be systematically organized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H4BrN3O3 |
| Molecular Weight | 258.03 g/mol |
| Chemical Abstracts Service Number | 1198475-37-4 |
| MDL Number | MFCD02091634 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The International Union of Pure and Applied Chemistry naming convention designates this compound as this compound. Alternative systematic names include pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-bromo-7-hydroxy-, reflecting the standardized nomenclature practices for heterocyclic compounds.
Chemical database entries consistently classify this compound within the heterocyclic compound category, specifically as a member of the pyrazolo[1,5-a]pyrimidine subfamily. The compound's registration in major chemical databases such as PubChem, ChemSpider, and other repositories ensures its accessibility for research and reference purposes.
Position in Heterocyclic Chemistry Research
This compound occupies a significant position within contemporary heterocyclic chemistry research, particularly in the context of nitrogen-containing heterocyclic compound development. The compound represents an important example of how strategic functionalization of the pyrazolo[1,5-a]pyrimidine core can yield molecules with enhanced biological activity and synthetic utility. Recent research efforts have focused on exploring the synthetic versatility of this scaffold, with various researchers developing different synthesis pathways for the preparation and post-functionalization of pyrazolo[1,5-a]pyrimidine derivatives.
The compound's position in heterocyclic chemistry research is strengthened by its demonstrated role as a building block for more complex molecular architectures. Research has highlighted synthetic methods that allow for the modification of this compound into diverse derivatives with potential pharmacological applications. The treatment of intermediates with different nucleophiles can yield various substituted products suitable for further biological evaluation, demonstrating the compound's utility as a synthetic intermediate.
Current research trends in heterocyclic chemistry have emphasized the importance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry applications. The compound participates in various chemical reactions due to its functional groups, including substitution reactions where the bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Oxidation reactions can convert the hydroxyl group to form ketone or aldehyde derivatives, while reduction reactions can modify the carboxylic acid group to alcohol derivatives.
The research significance of this compound is further emphasized by its role in structure-activity relationship studies. Structure-activity relationship investigations have highlighted the influence of substituent patterns on pharmacological properties of pyrazolo[1,5-a]pyrimidine derivatives. The specific substitution pattern present in this compound provides valuable insights into how different functional groups contribute to biological activity and chemical reactivity.
Recent advances in pyrazolo[1,5-a]pyrimidine research have demonstrated the compound's relevance to multiple therapeutic areas. The scaffold has shown promise in the development of protein kinase inhibitors, with emphasis on inhibiting kinases such as casein kinase 2, epidermal growth factor receptor, B-Raf, mitogen-activated protein kinase kinase, phosphodiesterase 4, B-cell lymphoma 6, death-associated protein kinase 1, cyclin-dependent kinases 1 and 2, and proviral integration site for Moloney murine leukemia virus kinase 1. This broad spectrum of kinase inhibition activities positions the compound and its derivatives at the forefront of targeted cancer therapy research.
The compound's position in contemporary heterocyclic chemistry research is also defined by advances in synthetic methodologies. Palladium-catalyzed cross-coupling and click chemistry approaches have enabled the introduction of diverse functional groups, enhancing the biological activity and structural diversity of pyrazolo[1,5-a]pyrimidine compounds. These methodological advances have facilitated the systematic exploration of chemical space around the pyrazolo[1,5-a]pyrimidine core, leading to the discovery of compounds with improved potency and selectivity profiles.
Properties
IUPAC Name |
3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O3/c8-4-2-10-11-5(4)9-1-3(6(11)12)7(13)14/h1-2,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVUPBFLGDVVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(C(=O)N2N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclic Ring Construction
The initial step involves synthesizing the pyrazolo[1,5-A]pyrimidine core, often through condensation of suitable precursors such as hydrazines with β-ketoesters or β-chloro acids, followed by cyclization.
Hydrazine derivatives + β-ketoesters → Pyrazolo[1,5-A]pyrimidine core
This approach is detailed in the work by the Journal of Organic Chemistry, where a three-step method is described, involving condensation, halogenation, and oxidation, with yields ranging from good to excellent (up to 92%).
Bromination
Selective bromination at the 3-position of the heterocyclic core is achieved via electrophilic halogenation, often using phosphorus tribromide (PBr₃) or bromine (Br₂) in suitable solvents such as acetonitrile.
| Step | Reagents | Temperature | Time | Notes |
|---|---|---|---|---|
| Bromination | PBr₃ or Br₂ | 30–50°C | 0.5–2 hrs | Controlled addition to prevent over-bromination |
| Work-up | Neutralization with potassium carbonate | Room temperature | - | Separation of organic layer |
Research indicates that PBr₃ in acetonitrile at 30–50°C effectively introduces bromine at the desired position with high regioselectivity.
Oxidation to Carboxylic Acid
The final step involves oxidation of the intermediate to the carboxylic acid. This can be accomplished via oxidative reagents such as potassium permanganate (KMnO₄) or via hydrolysis of ester precursors.
- Oxidation of the methyl or ester groups using KMnO₄ under reflux conditions.
- Alternatively, oxidation during halogenation using N-bromosuccinimide (NBS) in the presence of a base.
The process must be carefully controlled to avoid over-oxidation or degradation of the heterocyclic system.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Selectivity and Yield: The key to successful synthesis is regioselective bromination at the 3-position, which is achievable through controlled electrophilic halogenation conditions.
- Reaction Optimization: Temperature control during bromination is critical; higher temperatures may lead to polybromination or degradation.
- Oxidation Step: The oxidation to the carboxylic acid must be carefully monitored to prevent over-oxidation, with potassium permanganate being a common reagent due to its efficacy and reliability.
Additional Considerations
- Purification: Crystallization and chromatography are commonly employed to purify the final product.
- Safety: Handling brominating agents like PBr₃ and Br₂ requires appropriate safety measures due to their corrosive and toxic nature.
- Scale-up: The described methods are adaptable for large-scale synthesis with proper optimization of reaction conditions.
Chemical Reactions Analysis
3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound’s effects are mediated through various pathways, including signal transduction and gene expression regulation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their substituents, and properties derived from the evidence:
Physicochemical Properties
- Solubility : The hydroxyl (-OH) and carboxylic acid (-COOH) groups in the target compound improve aqueous solubility compared to ester derivatives (e.g., ethyl esters in ).
- Reactivity : Bromine at position 3 facilitates nucleophilic substitution reactions, enabling further derivatization. In contrast, chlorine-substituted analogs (e.g., 7-Cl in ) exhibit lower reactivity due to weaker C-Cl bond polarization.
- Stability : Hydroxyl and carboxylic acid groups may increase susceptibility to oxidative degradation compared to methyl or ester-protected analogs .
Biological Activity
3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. Its molecular formula is C7H4BrN3O3, with a molecular weight of 258.03 g/mol. The compound features a bromine atom, a hydroxyl group, and a carboxylic acid group, which contribute to its biological activity and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the bromine atom and hydroxyl group is crucial for binding to molecular targets, leading to inhibition or modulation of enzymatic activity. This mechanism underlies its potential use in medicinal chemistry, particularly in developing antitumor and anti-inflammatory agents .
Anticancer Properties
Research has indicated that compounds within the pyrazolopyrimidine class exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
Enzyme Inhibition
The compound has been utilized in studies focused on enzyme inhibition. It has shown potential as an inhibitor of key enzymes involved in cellular signaling pathways. This activity can lead to the modulation of various biological processes, making it a candidate for therapeutic applications in diseases characterized by dysregulated enzyme activity .
Case Studies
Several case studies have evaluated the biological effects of this compound:
- Antitumor Activity : A study involving this compound demonstrated significant cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer.
- Inflammatory Response Modulation : Another investigation revealed that the compound could modulate inflammatory responses in vitro by inhibiting specific signaling pathways associated with inflammation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate | Structure | Antitumor agent; less potent than the acid form |
| Pyrazolo[3,4-b]pyridines | Structure | Diverse biological activities; varying efficacy |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines | Structure | Enhanced selectivity for certain targets |
The structural differences among these compounds influence their reactivity and biological efficacy.
Q & A
Basic Research: What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they characterized?
Answer:
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Cyclization with Hydrazine Derivatives : Reacting enamines or acetylpyridines with hydrazine hydrate forms the pyrazolo core. In one protocol, 2-acetylpyridine reacts with dimethylformamide dimethylacetal to generate intermediates, which are then cyclized with hydrazine .
- Functionalization : Bromination or chlorination at position 3 or 6 is achieved using reagents like POBr₃ or NBS. For instance, bromination at position 3 is critical for introducing reactivity toward nucleophilic substitution .
- Characterization : Key techniques include ¹H/¹³C NMR (to confirm regiochemistry), IR spectroscopy (to identify carbonyl or amine groups), and mass spectrometry (to verify molecular weight). Melting points and elemental analysis are also used for purity assessment .
Advanced Research: How can researchers optimize reaction conditions for introducing substituents at position 7 of pyrazolo[1,5-a]pyrimidine?
Answer:
Position 7 functionalization often requires precise control of reaction parameters:
- Temperature and Solvent : Refluxing in polar aprotic solvents (e.g., DMF or pyridine) facilitates nucleophilic substitution. For example, introducing arylazo groups at position 7 involves refluxing intermediates in pyridine for 5–6 hours .
- Catalysts : Lewis acids like AlCl₃ may enhance electrophilicity at position 6. In one study, silylformamidine was used as a catalyst to stabilize intermediates during amide bond formation .
- Monitoring Progress : Use TLC or HPLC to track reaction completion. For brominated derivatives, monitor bromine incorporation via X-ray crystallography or elemental analysis .
Basic Research: What spectroscopic methods are most reliable for resolving structural ambiguities in substituted pyrazolo[1,5-a]pyrimidines?
Answer:
- ¹H NMR : Distinguishes between regioisomers. For example, pyrazole H-2 protons resonate at δ 8.9–9.5 ppm, while pyrimidine H-5 appears at δ 6.8–7.4 ppm .
- ¹³C NMR : Identifies carbonyl groups (e.g., carboxylic acid at δ 168–170 ppm) and nitrile substituents (δ 115–120 ppm) .
- IR Spectroscopy : Confirms hydroxyl (broad peak ~3200 cm⁻¹) and carboxylic acid (C=O stretch ~1690 cm⁻¹) groups .
Advanced Research: How can contradictory spectral data (e.g., unexpected NOE effects or splitting patterns) be resolved for brominated derivatives?
Answer:
Contradictions may arise from dynamic processes or crystal packing effects. Mitigation strategies include:
- Variable-Temperature NMR : To detect tautomerism or rotational barriers. For example, broadening of pyrazole peaks at elevated temperatures may indicate conformational exchange .
- X-ray Crystallography : Resolves absolute configuration and confirms substituent positions. Crystallographic data for brominated analogs (e.g., 7-bromo derivatives) show Br atoms occupy planar positions .
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate structures .
Basic Research: What are the stability and storage requirements for pyrazolo[1,5-a]pyrimidine carboxylic acids?
Answer:
- Stability : Carboxylic acid derivatives are hygroscopic and prone to decarboxylation under heat. Store at –20°C under inert gas (argon) to prevent oxidation .
- Solubility : These compounds are typically soluble in DMSO or DMF but precipitate in aqueous acidic conditions. Adjust pH to 6–7 for long-term storage .
Advanced Research: How can the carboxylic acid group at position 6 be selectively modified without affecting the bromine substituent at position 3?
Answer:
- Protection/Deprotection : Use tert-butyl or methyl esters to protect the carboxylic acid. For example, ethyl esters (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) are stable during bromination .
- Coupling Reactions : Activate the carboxylic acid as an acyl chloride (using SOCl₂) or employ EDCI/HOBt for amide bond formation. In one study, coupling with furan-2-ylmethylamine preserved bromine integrity .
- Monitoring : Use LC-MS to detect undesired debromination. If detected, reduce reaction temperature or switch to milder bases (e.g., K₂CO₃ instead of NaOH) .
Basic Research: What are the typical applications of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives in medicinal chemistry?
Answer:
- Scaffolds for Drug Discovery : These derivatives serve as intermediates for kinase inhibitors (e.g., targeting EGFR or CDK2) due to their planar structure and hydrogen-bonding capability .
- Bioprobe Development : The bromine atom allows radiolabeling (e.g., with ⁷⁷Br) for imaging studies .
Advanced Research: How can researchers address low yields in the final cyclization step of pyrazolo[1,5-a]pyrimidine synthesis?
Answer:
- Optimize Stoichiometry : Use a 10% excess of cyclizing agents (e.g., hydrazine hydrate) to drive the reaction .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes and improves yields by 15–20% .
- Purification : Employ gradient recrystallization (e.g., hexane/ethyl acetate) or preparative HPLC to isolate pure products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
